N-(2-fluorophenyl)-2-phenoxypropanamide
Description
Discovery and Development of N-(2-Fluorophenyl)-2-Phenoxypropanamide
This compound emerged as a compound of interest in the late 20th century during efforts to optimize herbicidal agents targeting acetyl-CoA carboxylase (ACCase) in grasses. Its development paralleled advancements in aryloxyphenoxypropionate chemistry, a class known for selective grass weed control. Early synthetic routes involved reacting 2-fluoroaniline with 2-phenoxypropanoyl chloride under basic conditions, yielding the target compound with >80% efficiency. Key milestones include:
The compound’s fluorophenyl group enhances lipid solubility, while the phenoxy moiety contributes to target-site binding specificity, making it a template for ACCase inhibitor optimization.
Positioning in Chemical Classification Systems
This compound belongs to three overlapping chemical categories:
- Amides : Classified under secondary amides due to its –N–C(=O)– linkage, where the nitrogen is bonded to an aryl group (2-fluorophenyl) and a propanamide backbone.
- Aromatic Compounds : Contains two phenyl rings (phenoxy and fluorophenyl), rendering it planar and π-conjugated.
- Organofluorines : The fluorine atom at the phenyl ortho position introduces electronegativity, altering reactivity and bioactivity.
Its IUPAC name, This compound, reflects these structural features. Table 1 summarizes key classification data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄FNO₂ | |
| Molecular Weight | 259.27 g/mol | |
| CAS Registry | 6187-06-0 | |
| Hybridization | sp² (aromatic), sp³ (amide) |
Historical Evolution of Research on Fluorophenyl-Containing Amides
Fluorophenyl amides gained prominence in the 1970s with the discovery of their dual agricultural and pharmacological potential:
- Herbicidal Applications : Early studies on ACCase inhibitors like diclofop-methyl (1973) revealed that fluorophenyl amides disrupt fatty acid biosynthesis in grasses. This compound derivatives were later optimized for reduced environmental persistence.
- Medicinal Chemistry : By the 2000s, fluorophenyl amides were explored as kinase inhibitors and anticancer agents. For example, fluorinated hydroxamic acids derived from similar scaffolds showed PI3K/AKT pathway modulation.
- Synthetic Innovations : Advances in radical N-perfluoroalkylation (2020) enabled efficient defluorination pathways, expanding access to fluorophenyl amide libraries.
Key research phases:
- 1970s–1990s : Focus on herbicidal activity and chiral synthesis.
- 2000s–2010s : Structural diversification for drug discovery.
- 2020s–Present : Mechanistic studies using crystallography and computational modeling.
This evolution underscores the compound’s versatility across agrochemical and biomedical domains.
Properties
CAS No. |
6187-06-0 |
|---|---|
Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |
InChI Key |
FOMSAFIEOXGYOB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The ortho-fluorine in this compound contrasts with para-substitutions in analogues like N-(5-amino-2-fluorophenyl) derivatives, which introduce additional functional groups (e.g., -NH₂, -Cl) that enhance antibacterial activity but may reduce bioavailability .
- Bioactivity : Compounds with bulky substituents (e.g., uracil-trifluoromethyl in ) exhibit potent herbicidal effects, whereas piperidine-containing analogues (e.g., fentanyl derivatives) show psychoactive properties due to μ-opioid receptor interactions .
- Solubility and Stability: The introduction of polar groups (e.g., -OH in ) improves aqueous solubility, whereas halogenated phenoxy groups (e.g., 2,4-dichloro in ) increase lipophilicity and membrane permeability .
Pharmacological and Industrial Relevance
- These compounds differ from this compound by incorporating piperidine moieties critical for opioid receptor binding .
- Agrochemical Potential: highlights herbicidal efficacy in uracil-linked phenoxypropanamides, suggesting that the parent compound could be optimized for similar applications by introducing heterocyclic groups .
- Antimicrobial Activity: N-(5-amino-2-fluorophenyl) derivatives () demonstrate moderate antifungal activity, though their efficacy is overshadowed by commercial antibiotics, indicating a need for further structural refinement .
Preparation Methods
Acyl Chloride-Mediated Amidation
Reagents :
-
2-Fluoroaniline
-
2-Phenoxypropanoyl chloride
-
Triethylamine (TEA) or potassium carbonate (K₂CO₃)
-
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
Procedure :
-
Preparation of 2-Phenoxypropanoyl Chloride :
-
Amide Coupling :
-
Workup :
Yield : 68–82%.
Carbodiimide-Based Coupling
Reagents :
-
2-Phenoxypropanoic acid
-
2-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)
-
Hydroxybenzotriazole (HOBt)
-
Solvents: DMF or acetonitrile.
Procedure :
-
Activation of the carboxylic acid:
-
Amine addition:
-
2-Fluoroaniline (1 eq) is added, and the reaction is stirred at room temperature for 12–18 hours.
-
-
Workup:
Microwave-Assisted Synthesis
Reagents :
-
Same as Section 2.2.
Procedure :
-
The reaction mixture (2-phenoxypropanoic acid, EDCl, HOBt, and 2-fluoroaniline) is irradiated at 100°C for 20–30 minutes in a microwave reactor.
-
Workup follows the same protocol as Section 2.2.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purification | Advantages |
|---|---|---|---|---|
| Acyl Chloride-Mediated | 0–25°C, 12–24 h | 68–82 | Recrystallization | Scalable, minimal side products |
| Carbodiimide Coupling | RT, 12–18 h | 75–88 | Column Chromatography | High purity, avoids acyl chloride prep |
| Microwave-Assisted | 100°C, 20–30 min | 85–92 | Column Chromatography | Rapid, high efficiency |
Key Observations :
-
Microwave synthesis offers the highest yield and shortest reaction time but requires specialized equipment.
-
Acyl chloride methods are cost-effective for industrial-scale production.
Optimization Parameters
Solvent Selection
Catalytic Additives
Temperature Control
-
Low temperatures (0–5°C) : Minimize epimerization in acyl chloride methods.
-
Elevated temperatures (80–100°C) : Accelerate microwave reactions without decomposition.
Industrial-Scale Production
-
Continuous Flow Reactors :
Challenges and Solutions
-
Hydrolysis of Acyl Chloride :
-
Byproduct Formation :
Recent Advancements
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
